molecular formula C10H15NO3S3 B2655872 N-((3-methoxytetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide CAS No. 1448074-87-0

N-((3-methoxytetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide

Cat. No. B2655872
CAS RN: 1448074-87-0
M. Wt: 293.41
InChI Key: WYNRQXMPFVWOLK-UHFFFAOYSA-N
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Description

“N-((3-methoxytetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide” is a synthetic compound. It belongs to the family of thiophene derivatives. Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Chemical Reactions Analysis

Thiophene derivatives are synthesized through various reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Physical And Chemical Properties Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Thiophene derivatives play a crucial role in drug discovery and development. Researchers explore their pharmacological properties, including:

Organic Electronics and Semiconductors

Thiophene derivatives find applications in organic electronics and material science:

Corrosion Inhibition

Thiophene derivatives serve as corrosion inhibitors in industrial chemistry and material science. Their ability to protect metals from corrosion makes them valuable in various applications .

Other Potential Applications

Mechanism of Action

In vivo, sulfonamides exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Safety and Hazards

Sulfonamides, which include the compound , can cause various side effects including diseases of the digestive and respiratory tracts . Some of the non-allergic reactions include diarrhea, nausea, vomiting, dizziness, candidiasis, folate deficiency, and headaches . When used in large doses, sulfonamide drugs may cause a strong allergic reaction .

Future Directions

Thiophene-based analogs continue to fascinate a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The future of thiophene derivatives lies in their potential applications in treating a diverse range of disease states and their use in industrial chemistry and material science .

properties

IUPAC Name

N-[(3-methoxythiolan-3-yl)methyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S3/c1-14-10(4-6-15-8-10)7-11-17(12,13)9-3-2-5-16-9/h2-3,5,11H,4,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYNRQXMPFVWOLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-methoxytetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide

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